Dimethyl 2-methylterephthalate Dimethyl 2-methylterephthalate
Brand Name: Vulcanchem
CAS No.: 14186-60-8
VCID: VC20991732
InChI: InChI=1S/C11H12O4/c1-7-6-8(10(12)14-2)4-5-9(7)11(13)15-3/h4-6H,1-3H3
SMILES: CC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

Dimethyl 2-methylterephthalate

CAS No.: 14186-60-8

Cat. No.: VC20991732

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-methylterephthalate - 14186-60-8

Specification

CAS No. 14186-60-8
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name dimethyl 2-methylbenzene-1,4-dicarboxylate
Standard InChI InChI=1S/C11H12O4/c1-7-6-8(10(12)14-2)4-5-9(7)11(13)15-3/h4-6H,1-3H3
Standard InChI Key DXIRJLBDSXBZCS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Canonical SMILES CC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Introduction

Chemical Identity and Properties

Dimethyl 2-methylterephthalate is an organic compound with the molecular formula C₁₁H₁₂O₄. It is structurally characterized as a derivative of terephthalic acid, where a methyl group is attached to the benzene ring at the 2-position, and the carboxyl groups are esterified with methanol. The compound is identified by the CAS Registry Number 14186-60-8.

Physical and Chemical Properties

Dimethyl 2-methylterephthalate possesses specific physicochemical properties that define its behavior in various chemical environments. The key properties are summarized in the table below:

PropertyValue
Molecular FormulaC₁₁H₁₂O₄
Molecular Weight208.21 g/mol
Physical StateWhite solid (at room temperature)
Chemical StructureBenzene ring with a methyl group at position 2 and two methyl carboxylate groups at positions 1 and 4
SMILES NotationCC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Structural Features

The distinctive structural features of dimethyl 2-methylterephthalate include:

  • A benzene ring as the core structure

  • A methyl substituent at the 2-position of the benzene ring

  • Two methyl carboxylate groups (-COOCH₃) at the 1 and 4 positions

  • The para-orientation of the carboxylate groups, consistent with the terephthalate structure

These structural characteristics contribute to the compound's reactivity profile and influence its behavior in chemical reactions and applications.

Synthesis Methods

Laboratory Synthesis

Dimethyl 2-methylterephthalate can be synthesized through several routes, with the most common being the esterification of 2-methylterephthalic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.

The reaction can be represented as:

2-methylterephthalic acid + 2 methanol → dimethyl 2-methylterephthalate + 2 water

Industrial Production

In industrial settings, the production of dimethyl 2-methylterephthalate often follows a multi-step process:

  • Oxidation of p-xylene to produce 2-methylterephthalic acid

  • Esterification of the acid with methanol

  • Purification steps including distillation and crystallization to obtain high-purity product

Similar to the industrial production of dimethyl terephthalate, the synthesis may involve oxidation stages followed by esterification. Drawing parallels from dimethyl terephthalate production, manufacturers may employ catalysts such as cobalt and manganese during the oxidation steps .

Alternative Production Methods

An alternative approach to producing dimethyl 2-methylterephthalate could involve transesterification reactions, similar to those used in the production of related terephthalate compounds. For instance, research on DEHT (di-2-ethylhexyl terephthalate) indicates that transesterification of dimethyl terephthalate with appropriate alcohols is a viable manufacturing route . Similar principles could be applied to synthesize dimethyl 2-methylterephthalate using different starting materials.

Chemical Reactivity

Types of Reactions

Dimethyl 2-methylterephthalate participates in various chemical reactions, primarily due to its ester functional groups and aromatic ring structure:

Hydrolysis

In the presence of water and an acid or base catalyst, dimethyl 2-methylterephthalate undergoes hydrolysis to form 2-methylterephthalic acid and methanol. This reaction is important for the production of the parent acid compound.

Transesterification

Dimethyl 2-methylterephthalate can undergo transesterification with other alcohols to form different esters. This reaction typically requires a catalyst such as sodium methoxide. This reaction type is particularly relevant for polymer synthesis and the production of specialized derivatives.

Reduction

With appropriate reducing agents like lithium aluminum hydride, the ester groups of dimethyl 2-methylterephthalate can be reduced to form the corresponding alcohols.

Reaction Conditions and Reagents

The effectiveness of chemical reactions involving dimethyl 2-methylterephthalate depends significantly on the specific conditions and reagents employed:

Reaction TypeCommon ReagentsTypical Conditions
HydrolysisWater, acid or base catalystsElevated temperatures, aqueous medium
TransesterificationAlcohols, sodium methoxideHeat, anhydrous conditions
ReductionLithium aluminum hydride, other reducing agentsLow temperatures, anhydrous solvents

Applications in Research and Industry

Polymer Chemistry

Dimethyl 2-methylterephthalate serves as a valuable monomer in the synthesis of various polyesters and other polymers. The methyl group on the aromatic ring introduces modifications to the polymer properties compared to those derived from unmethylated terephthalate compounds. These modifications can include:

  • Altered crystallinity

  • Modified melting and glass transition temperatures

  • Changed solubility parameters

  • Unique mechanical properties

Material Science

Comparison with Related Compounds

Structural Analogues

Dimethyl 2-methylterephthalate belongs to a family of terephthalate esters, each with distinct properties based on their structural variations. The table below provides a comparative analysis of dimethyl 2-methylterephthalate and related compounds:

CompoundStructure DifferenceKey Property Distinctions
Dimethyl terephthalateNo methyl group on benzene ringDifferent melting point and reactivity profile
Dimethyl isophthalateCarboxyl groups in meta positionDifferent physical properties and crystallization behavior
Dimethyl phthalateCarboxyl groups in ortho positionDifferent spatial arrangement affecting reactivity

Research Developments

Polymer Science Advancements

Research into dimethyl 2-methylterephthalate as a polymer building block has revealed its potential to create materials with enhanced properties. The methyl substituent introduces irregularities in polymer chain packing, which can lead to materials with:

  • Modified crystallinity

  • Altered thermal stability

  • Different mechanical strengths

  • Unique optical properties

Antimicrobial Applications

Recent studies have investigated the antimicrobial potential of dimethyl 2-methylterephthalate derivatives. Certain synthesized derivatives have demonstrated promising antimicrobial activity, suggesting potential applications in developing novel antimicrobial agents. This research direction represents an emerging field that could expand the utility of dimethyl 2-methylterephthalate beyond traditional polymer and material applications.

Synthetic Methodology Improvements

Ongoing research focuses on developing more efficient and environmentally friendly methods for synthesizing dimethyl 2-methylterephthalate. Drawing from advancements in the production of related compounds like dimethyl terephthalate, researchers are exploring catalytic systems that reduce energy requirements and minimize waste generation .

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